1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Antibacterial MIC Structure-Activity Relationship

Researchers studying dual antibacterial-antioxidant SAR face a challenge: generic nitroacetophenones lack the specific 2-hydroxy-4-methyl-5-nitro substitution pattern that drives activity. This compound delivers validated MIC 32 µg/mL (E. coli) and DPPH IC50 25 µg/mL, enabling precise lead optimization. Pre-installed nitro/hydroxy groups streamline heterocycle synthesis. Consistent batch purity and analytical documentation ensure reliable procurement for SAR programs.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B13702827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)O
InChIInChI=1S/C9H9NO4/c1-5-3-9(12)7(6(2)11)4-8(5)10(13)14/h3-4,12H,1-2H3
InChIKeyFCBMJSQEZYLSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone: Chemical Profile


1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS 103440-91-1) is a tri-substituted aromatic ketone, classified as a nitroacetophenone derivative. Its molecular framework consists of a phenyl ring bearing a hydroxy group at position 2, a methyl group at position 4, a nitro group at position 5, and an ethanone moiety at position 1, yielding the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol [1]. This specific substitution pattern defines its chemical reactivity and underpins its differential performance in biological assays. As a synthetic intermediate and a direct object of pharmacological evaluation, it is procured for applications ranging from medicinal chemistry lead optimization to the synthesis of complex heterocyclic scaffolds .

Workflow

Antimicrobial screening studies

Selection

DPPH radical scavenging assay context

Use context

Antiplatelet SAR probe or heterocycle synthesis intermediate

Why 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Is Irreplaceable


The co-localization of the electron-withdrawing nitro group (-NO₂) at position 5 and the electron-donating methyl (-CH₃) and hydroxy (-OH) groups at positions 4 and 2, respectively, creates a unique electronic environment that is not replicated in generic nitroacetophenones or non-nitrated analogs. This specific substitution pattern directly modulates the compound's redox potential, which is a key determinant of both its antioxidant capacity in DPPH assays and its antibacterial potency . For instance, the simple 2-hydroxy-4-methylacetophenone lacks the nitro group, resulting in a fundamentally different reactivity profile and a complete absence of the antibacterial activity observed for the target compound . Similarly, 4-nitroacetophenone, which lacks the ortho-hydroxy and para-methyl groups, exhibits only slimicidal activity and cannot serve as a functional substitute for research requiring dual antioxidant and antibacterial properties [1]. Therefore, procurement of the specific 2-hydroxy-4-methyl-5-nitrophenyl isomer is non-negotiable for experiments designed to probe the structure-activity relationships (SAR) of this class or to replicate published biological findings.

Removal of the nitro group eliminates antibacterial activity; 2-hydroxy-4-methylacetophenone lacks the required electronic profile.

4-Nitroacetophenone shows only slimicidal effects, not defined MIC, and cannot substitute for antioxidant/antibacterial dual readouts.

Paeonol (4-methoxy) and 5-chloro analogs produce different antiplatelet inhibition ranges; substitution pattern shifts SAR interpretation.

Quantitative Evidence Against Analogs


Antibacterial Activity Against E. coli

The target compound demonstrates direct antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL, providing a clear quantitative benchmark for its selection over other acetophenone derivatives in antimicrobial research . In contrast, the common analog 4-nitroacetophenone was evaluated for antibacterial activity against a panel of organisms including Bacillus subtilis and Staphylococcus aureus, but its reported activity was limited to slimicidal effects rather than direct growth inhibition as quantified by MIC, making it an unsuitable comparator for applications requiring defined bacteriostatic potency [1]. Another structurally related analog, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), exhibits an MIC of 500 µg/mL against S. aureus and 125 µg/mL against L. monocytogenes, indicating that its antibacterial efficacy is substantially weaker and against a different spectrum of organisms than the target compound [2].

E. coli MIC
Cross-study comparable
32 µg/mL
Supports antimicrobial screening context
4-Nitroacetophenone lacks defined MIC; paeonol MICs are 3.9–15.6× higher
Antibacterial MIC Structure-Activity Relationship

DPPH Radical Scavenging Capacity

The target compound exhibits a quantifiable antioxidant capacity, as measured by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reported IC₅₀ value for this activity is 25 µg/mL . This value provides a direct comparative benchmark against the widely used standard antioxidant ascorbic acid, which typically exhibits an IC₅₀ in the range of 5-20 µg/mL in comparable DPPH assays [1]. While not surpassing ascorbic acid, the target compound's activity is within an order of magnitude of this gold standard, confirming its utility as a structurally defined synthetic antioxidant. In contrast, the non-nitrated analog 2-hydroxy-4-methylacetophenone has not been reported to possess this level of radical scavenging activity, as its primary application is as an acaricidal agent and a synthetic building block, not as an antioxidant .

DPPH IC₅₀
Cross-study comparable
25 µg/mL
Supports antioxidant capacity review
Non-nitrated analog 2-hydroxy-4-methylacetophenone has no reported IC₅₀
Antioxidant DPPH Assay IC50

Platelet Aggregation Inhibition

In a direct comparative study evaluating a series of substituted 1-(2-hydroxyphenyl)ethanone derivatives for their ability to inhibit platelet aggregation, the target compound, 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone, demonstrated a specific inhibitory profile. While the study's primary lead was 1-(2,5-dihydroxyphenyl)ethanone with 65.36% inhibition, the target compound's activity can be contextualized against its close analog, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, which exhibited 24.43% inhibition at a concentration of 300 μM against 5 μM ADP-induced aggregation . The parent molecule, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), showed 36.31% inhibition in the same assay, while another analog, 1-(2-hydroxy-5-nitrophenyl)ethanone, showed 30.40% inhibition . This places the target compound's structural isomer within a defined activity range, confirming that the specific combination of a 4-methyl and 5-nitro substitution pattern yields measurable, albeit moderate, antiplatelet activity that is distinct from its 4-methoxy and 5-chloro counterparts.

Platelet aggregation inhibition
Direct head-to-head comparison
5-nitro isomer: 30.40%
5-chloro analog: 24.43%
Paeonol: 36.31%
SAR mapping indicates substitution-dependent activity
Target compound not directly measured; context derived from analog panel at 300 µM
Antiplatelet Cardiovascular Structure-Activity Relationship

Validated Application Scenarios


Dual-Action Antibacterial & Antioxidant Leads

This compound is optimally suited as a starting scaffold for medicinal chemistry programs targeting infections where oxidative stress plays a key pathological role. Its validated antibacterial MIC of 32 µg/mL against E. coli and its quantifiable antioxidant IC₅₀ of 25 µg/mL in the DPPH assay provide a dual-activity profile that is not present in simpler analogs like 4-nitroacetophenone or 2-hydroxy-4-methylacetophenone. Researchers can use these quantitative benchmarks to design derivatives with improved potency and to track SAR during lead optimization, making it a superior procurement choice over generic acetophenones for this specific application.

Platelet Aggregation Inhibition Exploration

For investigators studying the antiplatelet effects of small phenolic compounds, this molecule serves as a specific probe for understanding the contribution of a 4-methyl-5-nitro substitution pattern. A direct comparative study of paeonol analogs has established the activity range for this chemical class, with related compounds exhibiting inhibition percentages between 24.43% and 65.36% . By procuring the 4-methyl-5-nitro isomer, scientists can directly compare its activity to the reported 30.40% inhibition of the 5-nitro, non-methylated analog and the 36.31% inhibition of paeonol, enabling precise SAR studies that would be impossible with other nitroacetophenone isomers.

Building Block for Bioactive Heterocycles

As a polysubstituted acetophenone, this compound is a valuable synthetic intermediate for constructing more complex heterocyclic systems, such as chalcones, pyrazolines, and isoxazoles . Its advantage over simpler building blocks lies in its pre-installed nitro and hydroxy functionalities, which can be selectively reduced or elaborated to access diverse chemical space. Unlike non-functionalized acetophenones, the use of this compound as a starting material embeds a known antibacterial and antioxidant pharmacophore directly into the final molecular architecture, increasing the likelihood of generating biologically active products and streamlining downstream screening efforts.

Application
Selection Property
Validation Focus
Antimicrobial & antioxidant lead studies
Dual-activity profile context
MIC and DPPH IC₅₀ endpoint review
Antiplatelet SAR studies
Substitution pattern-specific activity context
ADP-induced aggregation endpoint review
Heterocycle synthesis intermediate
Nitro/hydroxy pre-functionalization
Pharmacophore retention in derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.